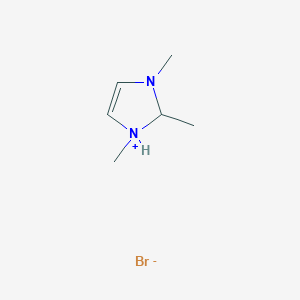
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three methyl groups and a bromide ion, making it a quaternary ammonium salt. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
准备方法
The synthesis of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be achieved through several methods. One common approach involves the alkylation of imidazole with methylating agents such as methyl iodide or methyl bromide under basic conditions. The reaction typically proceeds in a polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis .
化学反应分析
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride, hydroxide, or acetate, under suitable conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common for quaternary ammonium salts.
Complex Formation: The compound can form coordination complexes with transition metals, which are useful in catalysis and material science.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), nucleophiles (e.g., sodium acetate), and oxidizing agents (e.g., hydrogen peroxide) . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
作用机制
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The positively charged imidazolium ion can interact with negatively charged sites on enzymes or other biomolecules, affecting their function . Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other imidazole derivatives, such as:
1,3-Dimethylimidazolium chloride: Similar structure but with two methyl groups and a chloride ion.
1,2-Dimethylimidazole: Lacks the quaternary ammonium structure, making it less reactive in certain applications.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains bulkier substituents, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific methylation pattern and the presence of a bromide ion, which confer distinct chemical and physical properties .
属性
CAS 编号 |
121091-32-5 |
|---|---|
分子式 |
C6H13BrN2 |
分子量 |
193.08 g/mol |
IUPAC 名称 |
1,2,3-trimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C6H12N2.BrH/c1-6-7(2)4-5-8(6)3;/h4-6H,1-3H3;1H |
InChI 键 |
NVYVNNOXVHTKDK-UHFFFAOYSA-N |
规范 SMILES |
CC1[NH+](C=CN1C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


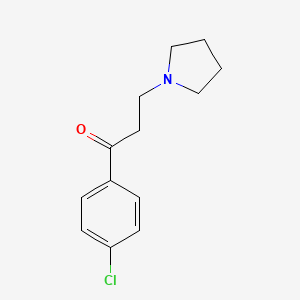
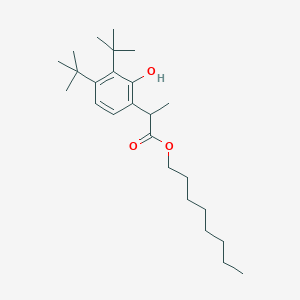
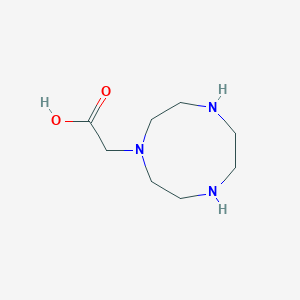
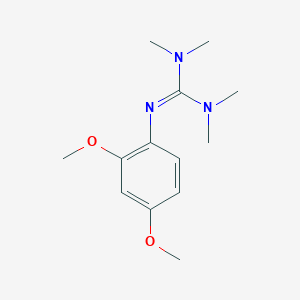
![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
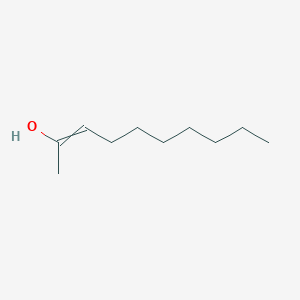
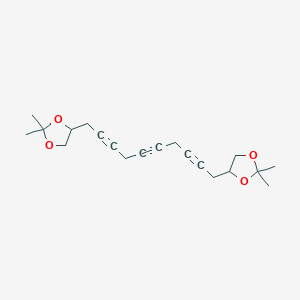

![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
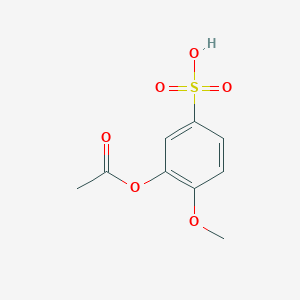


![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)

